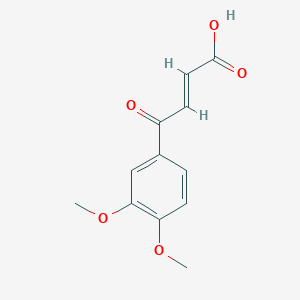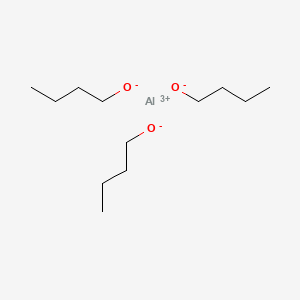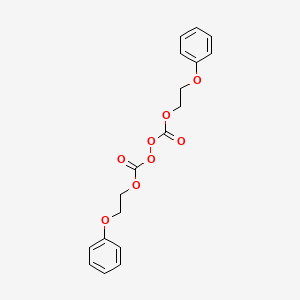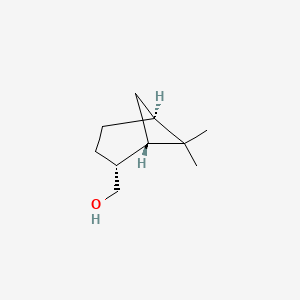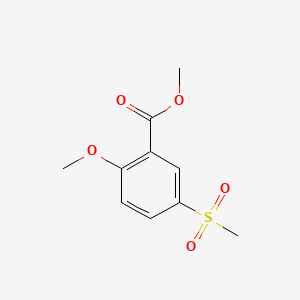![molecular formula C6H19GdNSi2 B1587996 Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) CAS No. 35789-03-8](/img/structure/B1587996.png)
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is a chemical compound that belongs to the class of organometallic compounds. It is composed of a gadolinium ion coordinated with three N,N-bis(trimethylsilyl)amide ligands. This compound is known for its applications in various fields, including catalysis and materials science, due to its unique properties and reactivity.
Mechanism of Action
Target of Action
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is primarily used as a catalyst in many asymmetric catalysis applications . The primary target of this compound is the reactant molecules in these applications. The role of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is to speed up the reaction by lowering the activation energy.
Mode of Action
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) interacts with its targets by providing an alternative reaction pathway with a lower activation energy . This interaction results in an increased rate of reaction.
Biochemical Pathways
The exact biochemical pathways affected by Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) depend on the specific reaction it is catalyzing. In general, it is involved in the acceleration of chemical reactions in the field of asymmetric catalysis .
Pharmacokinetics
It’s important to note that solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .
Result of Action
The molecular and cellular effects of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)'s action are the accelerated chemical reactions it catalyzes. By lowering the activation energy of these reactions, it allows them to proceed more quickly and efficiently .
Action Environment
The action, efficacy, and stability of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, glove box and Schlenk techniques should be employed during its use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) typically involves the reaction of gadolinium chloride with lithium bis(trimethylsilyl)amide in an anhydrous solvent. The reaction is carried out under inert conditions to prevent the compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
GdCl3+3LiN(SiMe3)2→Gd[N(SiMe3)2]3+3LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of glove boxes and Schlenk techniques is essential to maintain an inert atmosphere and prevent contamination. The solvents used are typically anhydrous and the reactions are conducted under controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the N,N-bis(trimethylsilyl)amide ligands are replaced by other ligands.
Oxidation and Reduction: It can undergo redox reactions, although these are less common due to the stability of the gadolinium(III) oxidation state.
Common Reagents and Conditions
Reagents: Common reagents include other metal halides, organic ligands, and reducing agents.
Conditions: Reactions are typically carried out under an inert atmosphere using anhydrous solvents to prevent hydrolysis and oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions can produce new gadolinium complexes with different ligands.
Scientific Research Applications
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in asymmetric catalysis.
Biology: The compound is explored for its potential use in biological imaging due to the paramagnetic properties of gadolinium.
Medicine: Research is ongoing into its use as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in the production of advanced materials, including nanoparticles and thin films.
Comparison with Similar Compounds
Similar Compounds
- Tris[N,N-Bis(trimethylsilyl)amide]europium(III)
- Tris[N,N-Bis(trimethylsilyl)amide]samarium(III)
- Tris[N,N-Bis(trimethylsilyl)amide]yttrium(III)
Uniqueness
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is unique due to the specific properties imparted by the gadolinium ion, such as its paramagnetic nature, which is particularly useful in MRI applications. Compared to similar compounds with other lanthanides, the gadolinium complex often exhibits different reactivity and stability profiles, making it suitable for specific applications in catalysis and materials science.
Properties
CAS No. |
35789-03-8 |
|---|---|
Molecular Formula |
C6H19GdNSi2 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
[dimethyl-(trimethylsilylamino)silyl]methane;gadolinium |
InChI |
InChI=1S/C6H19NSi2.Gd/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3; |
InChI Key |
OWMMOAUYLCFBKO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Gd+3] |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C.[Gd] |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


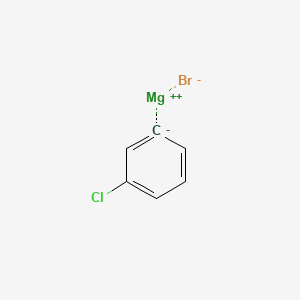
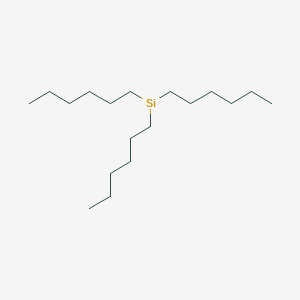


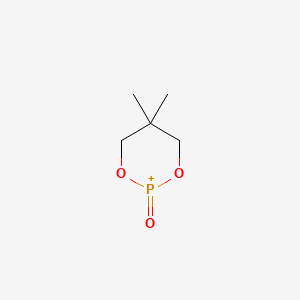
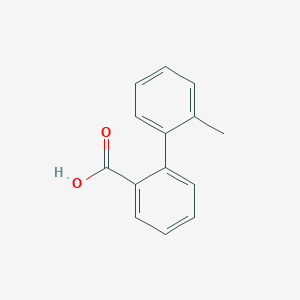
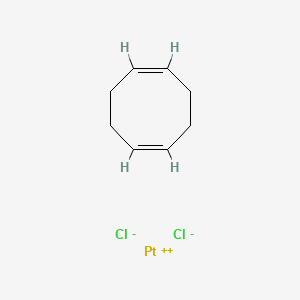

![(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1587927.png)
